N,N,2'-O-Trimethylguanosine
Description
Historical Context of N,N,2'-O-Trimethylguanosine Discovery as an RNA Modification
The study of RNA modifications began in 1957 with the discovery of pseudouridine, revealing that RNA was more complex than a simple polymer of four canonical bases. nih.gov This finding spurred decades of research to identify and characterize the vast array of "minor" or "rare" nucleosides within RNA. nih.govresearchgate.net The development of new technologies has allowed for the identification of over 160 modified nucleosides and their corresponding modification enzymes. nih.gov Among these is this compound, a highly modified guanosine (B1672433) derivative. While the precise timeline of its initial discovery is embedded within the broader history of RNA modification analysis, its characterization is linked to studies of highly abundant RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), which were the initial frontiers for discovering such modifications. nih.gov Specifically, N,N,2',-O-trimethylguanosine (m2,2Gm) was identified in the archaeon Sulfolobus acidocalclarius at position 26 of tRNAMet. frontiersin.org The discovery of RNA demethylases, such as FTO and AlkBH5 in 2011, further revolutionized the field by demonstrating that RNA modifications can be dynamic and reversible, suggesting a new layer of gene expression control. nih.govuchicago.edu
Overview of Eukaryotic RNA Cap Structures and Their Functional Diversity
In eukaryotes, the 5' end of most RNA molecules is modified with a cap structure, a crucial feature for RNA stability, processing, and function. wikipedia.orgnih.gov The most common cap is the 7-methylguanosine (B147621) (m7G) cap, which is added to messenger RNAs (mRNAs) during transcription. wikipedia.orgjst.go.jp This cap is linked to the first nucleotide of the RNA via an unusual 5'-to-5' triphosphate bridge. wikipedia.org The m7G cap plays a vital role in regulating nuclear export, preventing degradation by exonucleases, promoting translation, and facilitating the splicing of the intron closest to the 5' end. wikipedia.orgnih.gov
Beyond the canonical m7G cap, a variety of other cap structures exist, contributing to the functional diversity of RNA. Small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs), which are involved in pre-mRNA splicing and ribosome biogenesis respectively, possess a hypermethylated 2,2,7-trimethylguanosine (TMG) cap. nih.govbiosyn.comtandfonline.com This TMG cap is formed by the further methylation of the m7G cap. tandfonline.com Other less common cap structures include the NAD+, NADH, or 3'-dephospho-coenzyme A caps (B75204) found on some RNAs in bacteria and potentially in higher organisms. wikipedia.org The diversity in cap structures allows for differential regulation and function of various RNA classes within the cell.
This compound (TMG) as a Distinctive 5'-Terminal Cap
The 2,2,7-trimethylguanosine (TMG) cap is a hallmark of many small non-coding RNAs transcribed by RNA polymerase II, including snRNAs (U1, U2, U4, U5), snoRNAs, and telomerase RNA. nih.govebi.ac.uk The formation of the TMG cap is a post-transcriptional modification of the initial m7G cap. tandfonline.com This hypermethylation is catalyzed by the enzyme Trimethylguanosine Synthase 1 (Tgs1). biosyn.complos.org
The TMG cap serves several critical functions. It is a key component of the nuclear localization signal for snRNPs (small nuclear ribonucleoproteins), facilitating their import back into the nucleus after their initial assembly in the cytoplasm. biosyn.comtandfonline.com The TMG cap is recognized by the import receptor Snurportin 1, which, in complex with importin-β, mediates the nuclear import of U snRNPs. biosyn.com This process is essential for the proper functioning of the spliceosome. The TMG cap also contributes to the stability of the RNA molecule. nih.gov Furthermore, the TMG cap on the human telomerase RNA is necessary for recruiting the telomerase enzyme to telomeres, highlighting its role in telomere maintenance. biosyn.com In some lower eukaryotes like nematodes, a significant portion of mRNAs acquire a TMG cap through a process called trans-splicing. plos.orguw.edu.pl TMG-capped mRNAs have also been identified in mammals, particularly for certain selenoproteins, where this modification may influence their translation. plos.orgoup.com
Occurrence of this compound as an Internal RNA Modification
While most known for its role in the 5' cap of certain RNAs, this compound (m22Gm) also exists as an internal modification within the body of some RNA molecules. frontiersin.orggenesilico.pl This modification is particularly found in transfer RNAs (tRNAs). nih.govfrontiersin.org Specifically, in the archaeon Sulfolobus acidocalclarius, tRNAMet contains N2,N2,2'-O-trimethylguanosine at position 26. frontiersin.org The methylation at the ribose in this instance is carried out by an RNA-guided 2'-O-methyltransferase. frontiersin.org
Scope and Significance of this compound Research in Gene Regulation
Research into this compound (TMG) has significantly advanced our understanding of gene regulation at the post-transcriptional level. The TMG cap is a critical regulatory element for a variety of non-coding RNAs. nih.govebi.ac.uk Its role in the nuclear import of snRNPs directly impacts pre-mRNA splicing, a fundamental step in eukaryotic gene expression. biosyn.comtandfonline.com Dysregulation of splicing is linked to numerous human diseases, making the study of TMG cap formation and recognition a key area of interest.
The discovery of TMG caps on certain mammalian mRNAs, such as those for selenoproteins, has opened up new avenues of investigation into translational control. plos.orgoup.com These TMG-capped mRNAs are not efficiently recognized by the standard cap-binding protein eIF4E, suggesting the existence of alternative translation initiation mechanisms. oup.comanr.fr Understanding how these mRNAs are translated could reveal novel pathways of gene expression regulation, particularly under conditions of cellular stress. anr.fr
Furthermore, the role of the TMG cap in telomerase function underscores its importance in cellular aging and cancer biology. biosyn.com The enzyme responsible for TMG synthesis, Tgs1, is a potential target for therapeutic intervention. biosyn.com The study of TMG-capped RNAs continues to be a dynamic field, with ongoing efforts to identify the full repertoire of TMG-capped transcripts and to elucidate the protein factors that interact with this unique modification to mediate its diverse functions in gene regulation. anr.fr
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFXTKBZFABID-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biogenesis and Enzymology of N,n,2 O Trimethylguanosine
Biosynthetic Pathways of N,N,2'-O-Trimethylguanosine Cap Formation
The 2,2,7-trimethylguanosine (TMG) cap is a hallmark of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs), which are key players in pre-mRNA splicing and ribosome biogenesis, respectively. maayanlab.cloudpnas.org This cap structure is formed post-transcriptionally through the hypermethylation of the standard 7-methylguanosine (B147621) (m⁷G) cap. maayanlab.cloud
The central enzyme responsible for TMG cap formation is Trimethylguanosine Synthase 1 (TGS1), also known as PRIP-interacting protein with methyltransferase motif (PIMT). maayanlab.cloudpnas.orguniprot.org TGS1 is a highly conserved protein that functions as a bona fide dimethyltransferase, catalyzing two successive methyl group transfers to the m⁷G cap. nih.gov
Structural and biochemical analyses have revealed that TGS1 possesses a canonical class I methyltransferase fold. maayanlab.cloud However, its catalytic activity is dependent on an additional N-terminal helical segment which is essential for recognizing and binding the m⁷G cap substrate. maayanlab.clouduni-goettingen.de The enzyme specifically targets the exocyclic N2 amine group of the 7-methylguanine (B141273) base. nih.gov While TGS1 can recognize simple m⁷G-containing substrates like m⁷GTP in vitro, its activity in vivo is directed towards m⁷G-capped snRNAs and snoRNAs that have been assembled into ribonucleoprotein (RNP) complexes. nih.govoup.com For instance, the assembly of the Sm-core complex on snRNAs in the cytoplasm is a prerequisite for efficient hypermethylation by TGS1. nih.gov The enzyme's specificity ensures that only this subset of RNA polymerase II transcripts undergoes this maturation step. pnas.org
| Enzyme Characteristics | Description | References |
| Enzyme Name | Trimethylguanosine Synthase 1 (TGS1); PIMT | maayanlab.cloudpnas.org |
| Function | Catalyzes the conversion of m⁷G caps (B75204) to TMG (m²,²,⁷G) caps. | maayanlab.clouduniprot.orguniprot.org |
| Substrates | 7-methylguanosine (m⁷G)-capped snRNAs, snoRNAs, and telomerase RNA. | maayanlab.cloudpnas.orgnih.gov |
| Catalytic Reaction | Adds two methyl groups sequentially to the N2 position of the m⁷G cap. | nih.govuniprot.org |
| Structural Features | Contains a canonical methyltransferase domain and a unique N-terminal region essential for substrate recognition. | maayanlab.clouduni-goettingen.de |
The methylation reactions catalyzed by TGS1, like the vast majority of biological methylations, utilize S-Adenosyl-L-Methionine (AdoMet or SAM) as the methyl group donor. nih.govwikipedia.org AdoMet is a common cosubstrate synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.orgmdpi.com TGS1 binds AdoMet in its catalytic pocket, positioning the methyl group for transfer to the guanine (B1146940) base of the RNA cap. nih.govuniprot.org For each methyl group transferred, one molecule of AdoMet is converted to S-Adenosyl-L-homocysteine (AdoHcy). nih.govresearchgate.net Therefore, the complete conversion of an m⁷G cap to a TMG cap requires two molecules of AdoMet. nih.gov
The formation of the TMG cap is a stepwise process involving two distinct methylation events at the same nitrogen atom. researchgate.netresearchgate.net
First Methylation: TGS1 first adds a single methyl group to the exocyclic N2 atom of the N7-methylated guanosine (B1672433) cap (m⁷G), forming an N2,7-dimethylguanosine (m²,⁷G) intermediate. uniprot.orgresearchgate.net
Second Methylation: The enzyme then catalyzes the addition of a second methyl group to the same N2 atom, resulting in the final N2,N2,7-trimethylguanosine (m²,²,⁷G or TMG) cap. nih.govuniprot.orgresearchgate.net
This two-step reaction is catalyzed by the same enzyme, TGS1. uniprot.orgnih.gov The initial methylation at the N7 position, which creates the m⁷G cap, is performed by a different enzyme, RNA (guanine-7-)-methyltransferase, and must occur before TGS1 can act. pnas.orguniprot.org
The cellular location of TGS1 is complex and reflects its diverse roles in RNA metabolism. Isoforms of the enzyme are found in both the nucleus and the cytoplasm. maayanlab.clouduniprot.orgbiocompare.com In human cells, TGS1 has been observed to be diffusely distributed in the cytoplasm and also concentrated in specific nuclear structures, namely Cajal bodies and the nucleolus. uniprot.orguniprot.orgplos.orgresearchgate.net
This differential localization is functionally significant. The cytoplasmic pool of TGS1 is responsible for the cap hypermethylation of newly exported snRNPs, a critical step for their subsequent re-import into the nucleus to function in splicing. nih.govbiosyn.com The nuclear localization, particularly within Cajal bodies and the nucleolus, suggests roles in the maturation of snoRNAs and potentially other nuclear-retained RNAs. maayanlab.cloudplos.org The presence of different isoforms with distinct localizations points to a sophisticated regulatory mechanism that directs TGS1 activity to the appropriate substrates and cellular compartments. nih.gov
Methyltransferases Catalyzing Internal this compound Modifications in tRNAs
While the TMG cap is a well-known modification, the this compound modification can also occur as an internal residue within the sequence of some tRNAs. This modification is distinct from the cap structure and involves a different set of enzymes. The modification comprises two separate chemical alterations on the same guanosine nucleotide: dimethylation at the N2 position of the guanine base (N²,N²-dimethylguanosine or m²₂G) and methylation at the 2'-hydroxyl group of the ribose sugar (2'-O-methylguanosine or Gm). In the archaeon Sulfolobus acidocalclarius, tRNA(Met) contains N²,N²,2′-O-trimethylguanosine at position 26 (m²₂Gm₂₆). frontiersin.org
The formation of internal this compound is thought to be a result of the sequential action of two different types of methyltransferases.
N²,N²-dimethylguanosine (m²₂G) Methyltransferases: The enzyme responsible for creating the m²₂G modification in tRNA is tRNA (N²,N²-dimethylguanosine) methyltransferase, commonly known as TRM1. nih.govebi.ac.uk This enzyme, like TGS1, uses S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.net The TRM1 enzyme catalyzes two successive methylation reactions on the exocyclic nitrogen (N2) of a specific guanosine residue in the D-arm of the tRNA precursor. frontiersin.orgresearchgate.net In the yeast Saccharomyces cerevisiae, the TRM1 gene product is responsible for modifying both cytoplasmic and mitochondrial tRNAs, and the enzyme contains signals that target it to both the nucleus and mitochondria. nih.govnih.gov
2'-O-methylguanosine (Gm) Methyltransferases: The 2'-O-methylation of guanosine residues in tRNA is catalyzed by tRNA (guanosine-2'-O)-methyltransferases. pnas.org These enzymes also use AdoMet as the methyl source. pnas.org One well-characterized example is the TrmH enzyme in eubacteria, which is responsible for forming 2'-O-methylguanosine at position 18 (Gm18) in the D-loop of tRNA. oup.com The Gm18 modification is important for maintaining the proper L-shaped tertiary structure of the tRNA. oup.com In the archaeon Sulfolobus acidocalclarius, the 2'-O-methylation that contributes to the formation of m²₂Gm₂₆ is mediated by an RNA-guided 2'-O-methyltransferase, highlighting a different mechanism for substrate recognition. frontiersin.org The thermal stability of tRNA in thermophilic organisms can be significantly enhanced by 2'-O-methylation, and the activity of the responsible methyltransferase can be temperature-dependent. pnas.org
| Enzyme Type | Name/Family | Target Residue | Function | Organism Examples | References |
| N²,N²-dimethylguanosine MTase | TRM1 | Guanosine (N2 position) | Catalyzes the dimethylation of guanosine in the D-arm of tRNA. | S. cerevisiae | nih.govresearchgate.netnih.gov |
| 2'-O-methylguanosine MTase | TrmH, TrmJ, RNA-guided MTases | Guanosine (2'-OH of ribose) | Catalyzes the methylation of the ribose sugar of guanosine. | E. coli, T. thermophilus, S. acidocalclarius | frontiersin.orgpnas.orgoup.comtandfonline.com |
RNA-Guided 2'-O-Methyltransferases in Archaeal Systems
In archaea, the 2'-O-methylation of nucleotides, including the final step in the formation of this compound, is primarily carried out by a ribonucleoprotein (RNP) complex. This system relies on a guide RNA to ensure the site-specific modification of target RNAs, such as transfer RNA (tRNA). frontiersin.orgnih.gov The core components of this machinery are the C/D box small RNAs (sRNAs) and a set of associated proteins that form a small nucleolar-like RNP (snoRNP-like) complex. nih.gov
The catalytic activity for the methyl transfer is provided by the enzyme fibrillarin, a highly conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase. frontiersin.orgmdpi.com However, fibrillarin itself does not possess the ability to recognize specific target nucleotides within an RNA sequence. Instead, it is directed to the correct location by the C/D box sRNA. mdpi.com
Each C/D box sRNA contains two short guide sequences, which are complementary to the target RNA sequence flanking the nucleotide to be modified. frontiersin.org These guide sequences form a duplex with the substrate RNA, positioning the target nucleotide's ribose into the active site of fibrillarin for methylation. mdpi.com The sRNA also contains conserved sequence motifs known as box C (UGAUGA) and box D (CUGA), which are crucial for the assembly of the RNP complex. pdbj.org These motifs are recognized by and bind to specific proteins, including Nop5 and the L7Ae protein family, which, along with fibrillarin, form the functional modification complex. nih.govpdbj.org
In the specific case of this compound (m²²Gm) found in the tRNA of the archaeon Sulfolobus acidocalclarius, the 2'-O-methylation of the N,N-dimethylguanosine precursor is mediated by such an RNA-guided 2'-O-methyltransferase system. frontiersin.org This indicates a sequential modification process where the guanosine base is first dimethylated at the N2 position, followed by the fibrillarin-containing C/D box sRNP complex catalyzing the methylation of the ribose at the 2'-hydroxyl group.
Table 1: Core Components of the Archaeal RNA-Guided 2'-O-Methylation Machinery
| Component | Type | Function | References |
| Fibrillarin | Protein (Enzyme) | S-adenosyl-L-methionine (SAM)-dependent 2'-O-methyltransferase; catalyzes the transfer of a methyl group to the ribose. | frontiersin.org, nih.gov, mdpi.com |
| Nop5 (Nop56/58) | Protein | Core structural protein of the C/D box sRNP; involved in RNP assembly and stability. | pdbj.org |
| L7Ae | Protein | Binds to the C/D and C'/D' box motifs (kink-turns) of the sRNA, facilitating RNP assembly. | pdbj.org |
| C/D box sRNA | RNA | Guide RNA; provides specificity by base-pairing with the substrate RNA to direct fibrillarin to the target nucleotide. | frontiersin.org, mdpi.com |
Regulation of this compound Biosynthesis and Modifying Enzyme Activity
The biosynthesis of this compound is a multi-step process involving at least two distinct enzymatic activities: N2,N2-dimethylation of guanosine and subsequent 2'-O-methylation of the ribose. The regulation of this pathway is complex, occurring at multiple levels from gene expression to the modulation of enzyme activity and substrate recognition.
Enzyme Activity and Substrate Specificity: The intrinsic catalytic activity of the modifying enzymes is another control point. The N2,N2-dimethylguanosine methyltransferase catalyzes two successive methylation reactions using SAM as a methyl donor. researchgate.net The efficiency of this process can be influenced by the intracellular concentrations of the substrate (guanosine within a specific tRNA) and the cofactor (SAM).
For the subsequent 2'-O-methylation step, the regulation is intricately linked to the assembly and architecture of the C/D box sRNP complex. The proper folding of the sRNA and its association with the core proteins are essential for function. nih.gov The structure of the RNP complex, particularly the bipartite arrangement of the guide sequences and protein-binding motifs, plays a crucial role in ensuring the specificity of methylation. nih.gov Alterations in this architecture can lead to a loss of specificity. nih.gov The differential specificity of decapping enzymes for N2-substituted cap structures in eukaryotes suggests that the degree of N2-methylation can be a key determinant for recognition by other enzymes, which may also be a regulatory factor in archaea. acs.org
Hierarchical Modification: The biosynthesis of this compound is sequential. The 2'-O-methylation by the fibrillarin complex is dependent on the prior formation of N,N-dimethylguanosine. frontiersin.org Therefore, any regulation imposed on the N2,N2-dimethylation step will directly impact the final production of the fully modified nucleoside. The organism-specific variations observed in the extent of guanosine N2 methylation (mono- vs. di-methylation) point to distinct regulatory mechanisms that control the activity or substrate selection of the respective methyltransferases. frontiersin.org
Table 2: Regulatory Factors in this compound Biosynthesis
| Regulatory Level | Factor | Mechanism of Action | References |
| Gene Expression | Transcription of methyltransferase genes | Controls the cellular concentration of modifying enzymes (e.g., Trm1-like MTase, Fibrillarin). | frontiersin.org |
| Transcription of C/D box sRNA genes | Controls the availability of the specific guide RNA required for site-specific 2'-O-methylation. | frontiersin.org | |
| Enzymatic Activity | Substrate/Cofactor Availability | Intracellular levels of target tRNA and the methyl donor S-adenosyl-L-methionine (SAM) influence reaction rates. | researchgate.net |
| RNP Complex Assembly & Architecture | The correct assembly of the fibrillarin-sRNP complex is essential for activity, and its bipartite structure ensures specificity. | nih.gov | |
| Environmental Cues | Temperature | In thermophiles, higher temperatures correlate with increased 2'-O-methylation levels, likely for RNA stabilization. | frontiersin.org |
| Modification Hierarchy | Sequential Modification | The initial N2,N2-dimethylation is a prerequisite for the subsequent 2'-O-methylation, creating a dependent regulatory checkpoint. | frontiersin.org |
Roles of N,n,2 O Trimethylguanosine in Small Nuclear Rnas Snrnas
N,N,2'-O-Trimethylguanosine Cap Formation on Spliceosomal snRNAs (U1, U2, U4, U5)
Small nuclear RNAs, including U1, U2, U4, and U5, are transcribed by RNA polymerase II and initially possess a 7-methylguanosine (B147621) (m7G) cap. wikipedia.orgnih.gov This initial cap structure is a signal for the nuclear export of the pre-snRNA to the cytoplasm. nih.govscienceopen.com
In the cytoplasm, the snRNA associates with a set of proteins known as Sm proteins, forming a core small nuclear ribonucleoprotein (snRnp) particle. wikipedia.org This assembly is a prerequisite for the hypermethylation of the m7G cap. The enzyme trimethylguanosine synthase 1 (TGS1) then catalyzes the conversion of the m7G cap to the mature this compound (TMG) cap by adding two additional methyl groups to the N2 position of the guanine (B1146940) base. grantome.comoup.com This modification is a hallmark of spliceosomal snRNAs and is essential for their subsequent functions. oup.complos.org
Mechanism of Small Nuclear Ribonucleoprotein (snRNP) Nuclear Import
The TMG cap is a central component of the nuclear localization signal (NLS) that directs the import of mature snRNPs back into the nucleus. This process is vital for the participation of snRNPs in splicing.
This compound as a Critical Component of the Nuclear Localization Signal (NLS)
The nuclear import of the U1, U2, U4, and U5 snRNPs is dependent on a bipartite NLS. embopress.org This signal consists of the TMG cap at the 5' end of the snRNA and the assembled Sm core protein domain. embopress.orgbiosyn.com The TMG cap acts as a specific recognition motif for the nuclear import machinery. uw.edu.pl While the Sm core can, in some instances, be sufficient for nuclear import, the TMG cap significantly enhances the efficiency of this process. embopress.org For U1 and U2 snRNAs, the TMG cap is a stringent requirement for their nuclear accumulation. nih.gov
Interaction with Nuclear Import Receptors, including Snurportin 1
The nuclear import of TMG-capped snRNPs is mediated by a dedicated import receptor system. The adaptor protein Snurportin 1 specifically recognizes and binds to the TMG cap structure. mdpi.comcore.ac.uk This interaction is highly selective, with Snurportin 1 showing a strong preference for the trimethylated guanosine (B1672433) moiety. nih.gov The binding of Snurportin 1 to the TMG cap is a crucial initial step in the import process. Subsequently, Snurportin 1 interacts with the general nuclear import receptor, Importin-β, which facilitates the translocation of the entire snRNP complex through the nuclear pore complex and into the nucleus. biosyn.comnih.gov
Pathway of Cytoplasmic snRNP Maturation and Subsequent Nuclear Re-import
The biogenesis of spliceosomal snRNPs involves a carefully orchestrated journey between the nucleus and the cytoplasm.
| Step | Location | Key Events |
| Transcription and Initial Capping | Nucleus | snRNA is transcribed by RNA polymerase II and receives an m7G cap. |
| Nuclear Export | Nucleus to Cytoplasm | The m7G-capped pre-snRNA is exported to the cytoplasm. scienceopen.com |
| Sm Protein Assembly | Cytoplasm | Sm proteins assemble onto the snRNA to form the core snRNP. wikipedia.org |
| Cap Hypermethylation | Cytoplasm | The m7G cap is converted to a TMG cap by the enzyme TGS1. mdpi.compnas.org |
| Nuclear Re-import | Cytoplasm to Nucleus | The mature TMG-capped snRNP is recognized by Snurportin 1 and imported back into the nucleus via the Importin-β pathway. biosyn.compnas.org |
This cytoplasmic maturation phase, culminating in the formation of the TMG cap, is essential for the snRNP to be re-imported into the nucleus where it will participate in splicing. reactome.org
Involvement in Pre-mRNA Splicing
Once back in the nucleus, the TMG-capped snRNPs play a direct and indispensable role in the removal of introns from pre-mRNAs, a process known as splicing.
Influence on Splicing Fidelity and Efficiency
The 2,2,7-trimethylguanosine (TMG) cap, a hallmark of spliceosomal small nuclear RNAs (snRNAs) such as U1, U2, U4, and U5, plays a significant role in ensuring the fidelity and efficiency of pre-mRNA splicing. nih.gov While fungi and mammalian somatic cells can survive without the TMG cap under normal conditions, its absence can reveal underlying functional redundancies and its importance in maintaining the robustness of the splicing process. nih.gov The loss of the TMG cap has been shown to disrupt pre-mRNA splicing during animal development, underscoring its essential role in a developmental context. nih.gov
Specific Links to U6 snRNA Modifications and Pre-mRNA Splicing
While the this compound cap is characteristic of the U1, U2, U4, and U5 snRNAs, the U6 snRNA, which is a core catalytic component of the spliceosome, possesses a different 5' cap structure, a γ-methyl triphosphate cap. scienceopen.com However, the TMG cap on its partner snRNAs is functionally linked to the role of U6 in pre-mRNA splicing through the intricate network of interactions required for spliceosome assembly and activation.
The spliceosome is a dynamic complex where snRNPs assemble on the pre-mRNA, are rearranged, and dissociate. A critical step is the interaction between the TMG-capped U4 snRNA and the U6 snRNA, which form a di-snRNP. For the spliceosome to become catalytically active, the U4/U6 duplex must unwind, allowing U6 snRNA to form new interactions with the 5' splice site and the U2 snRNA. The proper modification status of all interacting snRNAs, including the TMG cap on U4, is thought to be crucial for the stability and timely execution of these conformational changes. frontiersin.org
Furthermore, U6 snRNA itself undergoes critical internal modifications, such as N2-methylguanosine (m2G), which are installed by specific enzymes and are vital for fine-tuning pre-mRNA splicing. oup.comnih.gov The collective integrity of all snRNA modifications—the TMG caps (B75204) on U1, U2, U4, and U5, and the distinct modifications on U6—ensures the precise coordination and catalytic activity of the spliceosome.
Functional Consequences of TGS1 Mutations on Splicing Processes
Trimethylguanosine Synthase 1 (Tgs1) is the enzyme responsible for the hypermethylation of the initial monomethylguanosine (m7G) cap to the mature TMG cap on snRNAs. nih.govnih.gov Mutations in the TGS1 gene eliminate this modification, leading to significant consequences for splicing.
In budding yeast, while a tgs1Δ deletion is not lethal on its own, it causes synthetic lethality when combined with mutations in other genes involved in spliceosome assembly, such as MUD2 (the homolog of the human splicing factor U2AF). nih.gov This demonstrates that the TMG cap is essential for mitotic growth when redundant splicing factors are missing, highlighting its role in maintaining the stability and efficiency of the splicing process. nih.gov The requirement of a functional TMG cap in these compromised genetic backgrounds underscores its role in the quality control of snRNP function.
In higher organisms, the consequences of TGS1 mutations are more severe. TGS1 loss in human cells can lead to the accumulation of aberrantly spliced and readthrough transcripts. researchgate.net Studies in Drosophila have shown that mutations in the Tgs1 methyltransferase active site cause lethality, which correlates with the depletion of TMG-capped RNAs. nih.gov These findings indicate that in metazoans, the TMG cap is indispensable for proper gene expression and development, primarily due to its fundamental role in ensuring the functionality of the splicing machinery.
Biogenesis and Maturation of snRNPs
Coupling of this compound Capping with snRNP Biogenesis and Quality Control
The hypermethylation of the snRNA cap is tightly coupled with the broader process of snRNP biogenesis and serves as a critical quality control checkpoint. The fact that TMG cap synthesis by Tgs1 is contingent upon the prior assembly of the Sm core ensures that only properly formed snRNPs are marked for nuclear import and subsequent participation in splicing. scienceopen.com This prevents immature or incorrectly assembled snRNAs from entering the nuclear splicing pathway.
The SMN complex acts as a master regulator in this process. It not only chaperones the assembly of the Sm ring but also interacts directly with the Tgs1 enzyme. nih.govembopress.org This physical interaction suggests that the SMN complex functions as a scaffold, coordinating Sm core assembly with the subsequent cap hypermethylation. nih.gov This coupling provides an efficient mechanism for quality control, ensuring the fidelity of snRNP production. By linking these two crucial maturation events, the cell guarantees that the snRNPs are fully and correctly assembled before being committed to their essential function in pre-mRNA splicing. embopress.org
Table of Key Proteins and Their Functions
| Protein/Complex | Function in Relation to this compound |
|---|---|
| Tgs1 (Trimethylguanosine Synthase 1) | Enzyme that catalyzes the conversion of the m7G cap to the this compound (TMG) cap on snRNAs. nih.govnih.gov |
| SMN (Survival of Motor Neuron) Complex | Mediates the cytoplasmic assembly of the Sm protein core onto snRNAs and interacts directly with Tgs1 to couple Sm core formation with TMG capping. nih.govembopress.org |
| Sm Proteins (B/B', D1, D2, D3, E, F, G) | Form a heteroheptameric ring around the Sm site of snRNAs; their assembly is a prerequisite for TMG cap formation. scienceopen.combiosyn.com |
| Snurportin 1 | An adaptor protein that recognizes the TMG cap and the Sm core, facilitating the nuclear import of mature snRNPs. pnas.org |
| Mud2 | A yeast splicing factor; mutations in MUD2 are synthetically lethal with tgs1Δ mutations, highlighting the TMG cap's importance in compromised splicing systems. nih.gov |
N,n,2 O Trimethylguanosine in Transfer Rnas Trnas
Occurrence and Positional Specificity of N,N,2'-O-Trimethylguanosine in tRNAs
The presence and location of modified nucleosides in tRNA are highly specific and play a vital role in its function. This compound is no exception, with its occurrence being documented in a specific domain of life and at a precise position within the tRNA structure.
This compound (abbreviated as m2,2Gm) has been identified in the tRNAs of hyperthermophilic archaea. nih.gov Specifically, it is found at position 26, which is a crucial location at the junction of the D-arm and the anticodon stem. For instance, this modification has been noted in the tRNAMet of the archaeon Sulfolobus acidocalclarius. frontiersin.org The presence of m2,2Gm in organisms that thrive in extremely high temperatures suggests a role in enhancing tRNA stability and function under these harsh conditions.
To fully appreciate the unique role of m2,2Gm, it is essential to distinguish it from its less modified precursors, N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G).
N2-methylguanosine (m2G) features a single methyl group on the exocyclic amino group (N2) of the guanine (B1146940) base. researchgate.net
N2,N2-dimethylguanosine (m2,2G) has two methyl groups on the same N2 position of the guanine base. frontiersin.orgresearchgate.net This modification is commonly found at position 26 in eukaryotic tRNAs. nih.gov
This compound (m2,2Gm) possesses the two methyl groups on the N2 position of guanine, identical to m2,2G, but with an additional methyl group on the 2'-hydroxyl (2'-O) position of the ribose sugar. nih.gov
This third methylation on the ribose is the key structural feature that distinguishes m2,2Gm from m2,2G and m2G. The 2'-O-methylation significantly alters the sugar pucker conformation and adds to the molecule's hydrophobicity and structural rigidity.
| Compound Name | Abbreviation | Structural Features | Typical Position in tRNA |
| N2-methylguanosine | m2G | One methyl group on the N2 of guanine. | Positions 6, 7, 9, 10, 26, etc. researchgate.net |
| N2,N2-dimethylguanosine | m2,2G | Two methyl groups on the N2 of guanine. | Position 26 frontiersin.orgnih.gov |
| This compound | m2,2Gm | Two methyl groups on the N2 of guanine and one methyl group on the 2'-O of the ribose. | Position 26 (in Archaea) frontiersin.org |
Functional Implications for tRNA Structure and Translational Processes
The intricate modification of guanosine (B1672433) to m2,2Gm at position 26 has profound effects on the tRNA's structure, which in turn influences its function throughout the process of protein synthesis.
Post-transcriptional modifications are critical for ensuring tRNAs fold into their specific L-shaped tertiary structure, which is essential for their function. frontiersin.orgmicrobenotes.com Modifications in the core of the tRNA, like the one at position 26, are particularly important for stabilizing this structure.
The dimethylation of the guanine base in m2,2G at position 26 prevents it from forming a standard Watson-Crick base pair with cytosine. Instead, it often forms a non-canonical pair with adenosine (B11128) at position 44 (A44), which is crucial for the correct coaxial stacking of the D-stem and anticodon-stem, thereby maintaining the L-shaped architecture. frontiersin.org The presence of m2,2G can also prevent alternative, incorrect folding of the tRNA molecule. researchgate.net
The additional 2'-O-methylation in m2,2Gm further enhances these stabilizing effects. Ribose methylations are known to contribute to the structural stability of RNA molecules, particularly in thermophilic organisms. nih.gov This modification restricts the flexibility of the ribose-phosphate backbone, favoring a conformation that strengthens the tertiary interactions within the tRNA. This increased rigidity is thought to be an adaptation that maintains the tRNA's structural integrity and functionality at the high temperatures inhabited by hyperthermophilic archaea.
An improperly folded or unstable tRNA could lead to inefficient or inaccurate decoding of the genetic message. Modifications in the anticodon loop itself are well-known to fine-tune codon-anticodon pairing. nih.govfrontiersin.org However, the structural integrity of the entire molecule, buttressed by modifications like m2,2Gm, provides the stable framework necessary for the anticodon to function correctly. By preventing misfolding, especially under thermal stress, m2,2Gm indirectly contributes to the accuracy of protein synthesis.
The correct charging of a tRNA with its corresponding amino acid, a process called aminoacylation, is carried out by enzymes known as aminoacyl-tRNA synthetases (aaRS). youtube.com This process is highly specific, relying on the synthetase recognizing the unique structural features and identity elements of its cognate tRNA.
| Functional Aspect | Role of this compound (m2,2Gm) at Position 26 |
| tRNA Structure & Stability | Enhances thermal stability and reinforces the L-shaped tertiary structure by restricting backbone flexibility and preventing misfolding. nih.gov |
| Translational Fidelity | Indirectly supports accurate codon-anticodon pairing by ensuring the correct presentation and orientation of the anticodon loop. frontiersin.orgnih.gov |
| tRNA-Protein Recognition | Promotes specific recognition by the correct aminoacyl-tRNA synthetase by maintaining the canonical tRNA structure required for binding. |
Enzymes Responsible for this compound in tRNAs (e.g., Archaeal Trm11)
The creation of this compound is a two-phase process, each catalyzed by a specific type of enzyme. The first phase involves the modification of the guanine base, while the second phase targets the ribose sugar.
Phase 1: N²,N²-dimethylguanosine (m²₂G) Formation by Archaeal Trm11
The initial step in the pathway to this compound is the dimethylation of the exocyclic amine group of guanosine at position 10 of the tRNA, forming N²,N²-dimethylguanosine (m²₂G). This reaction is catalyzed by the archaeal tRNA (guanine-N²-)-methyltransferase, commonly known as Trm11.
Archaeal Trm11 is a member of the Trm11 family of enzymes, which are conserved in both archaea and eukaryotes. However, a key distinction exists between the archaeal and eukaryotic Trm11 enzymes. While eukaryotic Trm11 requires a partner protein, Trm112, for its activity, archaeal Trm11 is capable of functioning independently. This standalone activity has been a subject of significant research.
Research Findings on Archaeal Trm11:
Substrate Specificity: Archaeal Trm11 specifically targets the guanosine at position 10 in the D-arm of tRNAs.
Catalytic Activity: The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor for the sequential transfer of two methyl groups to the guanine base.
Structural Importance: The m²₂G10 modification introduced by Trm11 is crucial for the thermal stability of tRNAs in hyperthermophilic archaea, helping to maintain the correct L-shaped tertiary structure at high temperatures.
Evolutionary Significance: The presence and independent activity of Trm11 in archaea highlight a distinct evolutionary path for tRNA modification machinery in this domain of life.
Phase 2: 2'-O-methylation by an RNA-Guided Methyltransferase
Following the formation of m²₂G, the final step to produce this compound is the methylation of the 2'-hydroxyl group of the ribose sugar. In archaea such as Sulfolobus acidocaldarius, this modification is carried out by a sophisticated RNA-guided mechanism.
The enzymatic activity for this 2'-O-methylation is provided by a ribonucleoprotein (RNP) complex. This complex is composed of a catalytic protein subunit and a small guide RNA (sRNA), specifically a C/D box sRNA in archaea.
The key components of this RNP complex are:
Fibrillarin (or a homolog like FlpA): This is the catalytic core of the complex, belonging to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. uniprot.org In Sulfolobus acidocaldarius, a fibrillarin-like protein is responsible for the 2'-O-methylation of both tRNA and ribosomal RNA (rRNA). uniprot.orgnih.gov
Nop5 and L7Ae: These are accessory proteins that are essential for the assembly and stability of the RNP complex.
C/D box sRNA: This small non-coding RNA molecule contains a guide sequence that is complementary to the target region on the tRNA. nih.govnih.govuni-marburg.de This guide sequence directs the fibrillarin enzyme to the specific nucleotide to be methylated, ensuring high precision. nih.govnih.govuni-marburg.de
Research Findings on the C/D box sRNP Complex:
Mechanism of Action: The C/D box sRNA binds to the target tRNA through base pairing, positioning the fibrillarin enzyme to catalyze the transfer of a methyl group from SAM to the 2'-hydroxyl of the ribose at the correct location.
Prevalence in Archaea: This RNA-guided methylation is a common strategy in archaea for modifying various RNA molecules, including tRNAs and rRNAs, and is particularly important for organisms living in extreme environments. nih.gov
Specificity: The guide sequence within the C/D box sRNA is the primary determinant of the methylation site, allowing for a high degree of specificity. Dozens of different C/D box sRNAs have been identified in Sulfolobus species, each potentially targeting a unique site. nih.gov
The table below summarizes the key enzymes and their roles in the formation of this compound in archaeal tRNAs.
| Enzyme/Complex | Function | Substrate | Product | Organism Example |
| Archaeal Trm11 | N²,N²-dimethylation of guanosine base | Guanosine at position 10 of tRNA | N²,N²-dimethylguanosine (m²₂G) | Thermococcus kodakarensis nih.gov |
| C/D box sRNP Complex | 2'-O-methylation of the ribose sugar | N²,N²-dimethylguanosine in tRNA | This compound (m²₂Gm) | Sulfolobus acidocaldarius |
| Fibrillarin (FlpA) | Catalytic subunit of the sRNP complex | Ribose of the target nucleoside | 2'-O-methylated ribose | Sulfolobus acidocaldarius uniprot.org |
| C/D box sRNA | Guide RNA for site-specific methylation | Target sequence on tRNA | - | Sulfolobus acidocaldarius nih.govnih.gov |
N,n,2 O Trimethylguanosine in Messenger Rnas Mrnas and Other Non Coding Rnas
N,N,2'-O-Trimethylguanosine Caps (B75204) on Trans-spliced mRNAs (e.g., in Nematodes)
In contrast to the 7-methylguanosine (B147621) (m7G) cap typically found on eukaryotic mRNAs, a distinct subset of mRNAs in certain organisms, such as nematodes, possess a TMG cap. This is a hallmark of mRNAs that undergo a process known as trans-splicing.
In the nematode Caenorhabditis elegans, a significant portion of mRNAs mature through a trans-splicing mechanism where a 22-nucleotide spliced leader (SL) sequence is transferred to the 5' end of a pre-mRNA. nih.govnih.gov This spliced leader RNA (SL RNA) itself has a TMG cap, which is consequently transferred to the recipient mRNA during the splicing reaction. nih.gov The resulting mature mRNA is thus distinguished by its TMG cap. nih.govnih.gov
Research has demonstrated that these TMG-capped mRNAs are stable throughout the development of the nematode and are associated with polysomes, indicating their active involvement in protein synthesis. nih.gov The presence of this unique cap on a specific subset of mRNAs suggests that it may contribute to creating a functionally distinct class of messenger RNAs within the cell. nih.gov
The cap-binding proteins in nematodes have adapted to recognize both the conventional m7G cap and the TMG cap. For instance, the translation initiation factor eIF4E and the decapping protein DcpS in nematodes can interact with both cap structures, unlike their mammalian counterparts which are specific for the m7G cap. This dual specificity is essential for the translation and turnover of both conventionally capped and trans-spliced mRNAs in these organisms.
Table 1: Comparison of mRNA Caps in Nematodes
| Feature | Standard mRNA | Trans-spliced mRNA |
| Cap Structure | 7-methylguanosine (m7G) | This compound (TMG) |
| Origin of Cap | Co-transcriptional capping | Transferred from Spliced Leader RNA |
| Cap-Binding Protein Recognition | Recognized by nematode eIF4E | Recognized by nematode eIF4E |
Role in Small Nucleolar RNAs (snoRNAs)
Small nucleolar RNAs (snoRNAs) are a class of non-coding RNAs that primarily guide the chemical modification of other RNA molecules, such as ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs). encyclopedia.pubmdpi.com A subset of these snoRNAs, particularly those transcribed by RNA polymerase II, are characterized by the presence of a TMG cap. nih.gov
The TMG cap is believed to be important for the proper localization and function of these snoRNAs. For example, the TMG cap facilitates the nuclear retention of some snoRNAs, allowing them to assemble in the nucleolus where they participate in ribosome biogenesis. mdpi.com The U3 snoRNA, which is involved in the processing of pre-rRNA, is a notable example of a TMG-capped snoRNA. mdpi.comnih.gov
The biogenesis of TMG-capped snoRNAs involves the enzyme Trimethylguanosine Synthase 1 (TGS1), which catalyzes the hypermethylation of the initial m7G cap. researchgate.net This modification is a key step in the maturation of these snoRNAs and is often coupled with the assembly of snoRNA-protein complexes (snoRNPs). encyclopedia.pub
Table 2: Characteristics of TMG-Capped snoRNAs
| Characteristic | Description |
| Primary Function | Guiding chemical modifications of rRNA and snRNA. |
| Cap Structure | This compound (TMG). |
| Role of TMG Cap | Facilitates nuclear retention and localization to the nucleolus. |
| Key Enzyme in Capping | Trimethylguanosine Synthase 1 (TGS1). |
| Example | U3 snoRNA. |
Significance in Telomerase RNA Component (TERC)
The telomerase RNA component (TERC), also known as hTR in humans, is an integral non-coding RNA subunit of the telomerase enzyme, which is responsible for maintaining the ends of chromosomes, known as telomeres. nih.gov The human TERC is transcribed by RNA polymerase II and subsequently acquires a TMG cap through the action of TGS1. researchgate.net This cap modification is critical for the proper function of telomerase.
The TMG cap on TERC plays a pivotal role in the recruitment of the telomerase complex to the telomeres. mdpi.com The formation of the TMG cap is a necessary step for telomerase to be correctly localized and to engage with the telomeres for their extension. researchgate.netbiosyn.com Disruption of TGS1 activity and the subsequent failure to form a TMG cap on TERC can lead to impaired telomere maintenance. mdpi.com
Cajal bodies are subnuclear structures that are involved in the biogenesis of various ribonucleoproteins, including telomerase. nih.gov The TMG cap on TERC is important for the localization of the telomerase complex to Cajal bodies. researchgate.net This localization is a critical step in the maturation and assembly of a functional telomerase enzyme before its transport to the telomeres. nih.govnih.gov Therefore, the TMG cap acts as a signal for the trafficking of TERC to these specific nuclear compartments, ensuring the proper assembly and subsequent function of telomerase in telomere maintenance. mdpi.comresearchgate.net
Broader Regulatory Roles in Gene Expression and RNA Metabolism
The presence of an this compound cap has broader implications for gene expression and RNA metabolism, primarily through its role in the biogenesis of small nuclear ribonucleoproteins (snRNPs). SnRNPs are the core components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.
The small nuclear RNAs (snRNAs) that are part of the major spliceosome (U1, U2, U4, and U5) are transcribed by RNA polymerase II and initially receive an m7G cap. nih.gov Following their export to the cytoplasm, these snRNAs assemble with Sm proteins, and their m7G cap is hypermethylated to a TMG cap by TGS1. nih.govpnas.org This TMG cap is a crucial component of the nuclear localization signal for the mature snRNP, facilitating its import back into the nucleus where it participates in splicing. biosyn.com
By ensuring the proper maturation and nuclear localization of snRNPs, the TMG cap is indirectly essential for the correct splicing of a vast number of pre-mRNAs. nih.gov Errors in splicing can lead to the production of aberrant proteins, highlighting the critical role of TMG capping in maintaining the fidelity of gene expression. nih.gov Therefore, the modification of this single molecular structure on non-coding RNAs has a cascading effect on the regulation of a multitude of genes. nih.govnih.gov
Structural and Mechanistic Studies of N,n,2 O Trimethylguanosine and Its Complexes
Structural Biology Approaches to Elucidate N,N,2'-O-Trimethylguanosine Interactions
High-resolution structural data, complemented by computational analyses, have been instrumental in visualizing the precise molecular interactions that underpin the specific recognition of the TMG cap.
X-ray crystallography has provided atomic-level details of how the TMG cap is recognized by specific binding proteins, most notably the nuclear import adapter, Snurportin 1 (SPN1). uniprot.org The crystal structure of the human Snurportin 1 m3G-cap-binding domain in complex with a TMG-cap dinucleotide (m3GpppG) has been resolved, revealing a unique binding mode that distinguishes it from m7G-cap-binding proteins like eIF4E and CBP20. rcsb.org
The structure shows that Snurportin 1 engages both the hypermethylated guanosine (B1672433) base and the first nucleotide of the RNA chain in a stacked conformation. rcsb.org The specificity for the TMG cap is largely conferred by a highly solvent-exposed tryptophan residue, which forms favorable interactions with the dimethylated N2 group of the guanine (B1146940) base. rcsb.org This binding pocket geometry explains the protein's ability to discriminate between the TMG cap and the monomethylated m7G cap, a crucial feature for regulating the differential transport of snRNAs versus mRNAs. rcsb.org Mutagenesis studies have confirmed the critical role of this tryptophan and another tryptophan that continues the RNA base stack in both cap-binding and nuclear import functions. rcsb.org
| PDB ID | Description | Resolution | Method |
|---|---|---|---|
| 1XK5 | Crystal structure of the m3G-cap-binding domain of human Snurportin 1 in complex with m3GpppG | 2.40 Å | X-Ray Diffraction |
| 3GB8 | Crystal structure of the human CRM1/Snurportin 1 nuclear export complex | 2.90 Å | X-Ray Diffraction |
Computational methods, particularly molecular dynamics (MD) simulations, have become vital for exploring the dynamic nature of TMG-protein interactions that are often difficult to capture with static crystal structures. researchgate.netsissa.itfrontiersin.org These simulations provide insights into the conformational flexibility of the TMG cap and the protein's binding pocket, as well as the energetics of the binding process. researchgate.net
MD simulations of the Snurportin 1-TMG cap complex have been used to study the structural response of the protein upon ligand binding and release. researchgate.net These studies revealed that the binding of the TMG cap is significantly driven by the entropic penalty of the water shell near the free ligand. The hydrophobic nature of the three methyl groups on the TMG cap enhances this effect compared to the single methyl group on the m7G cap. The effective shielding of the hypermethylated guanosine by a tryptophan residue in the binding pocket leads to a favorable entropy gain from the displacement of ordered water molecules, providing a thermodynamic explanation for the high binding affinity and specificity. researchgate.net Computational models are thus crucial for understanding the complete binding landscape, especially since crystal structures for the ligand-free (apo) state of Snurportin 1 have been challenging to obtain. researchgate.net
Biophysical Characterization of this compound-Modified RNA
A range of biophysical techniques has been employed to characterize the properties of TMG-modified RNA and its interactions with binding partners, corroborating and expanding upon the findings from structural biology.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules like RNA in solution, providing information that is complementary to solid-state crystal structures. nih.govnih.govnih.gov While extensive NMR studies specifically detailing the solution conformation and dynamics of the this compound cap on an RNA oligonucleotide are not widely reported in the current literature, the methodology is well-suited for such investigations.
An NMR-based approach would allow for the precise determination of the torsion angles of the ribose-phosphate backbone and the glycosidic bond angle of the TMG nucleoside. This would reveal the preferred conformation of the cap and how it influences the structure of the adjacent RNA sequence. Furthermore, NMR relaxation experiments could probe the dynamics of the TMG cap on various timescales, from fast local motions (picoseconds to nanoseconds) to slower conformational exchanges (microseconds to milliseconds). nih.gov Such studies would clarify whether the TMG cap is structurally rigid or exists in a dynamic equilibrium of different conformations, which could have significant implications for its recognition by binding proteins.
The specific and high-affinity interaction between the TMG cap and proteins like Snurportin 1 has been extensively verified through various biochemical and biophysical assays. uniprot.org
UV Cross-linking: Ultraviolet (UV) cross-linking experiments have demonstrated a direct and specific interaction between the TMG cap of U snRNAs and Snurportin 1. oup.com In these assays, a 45 kDa protein (later identified as Snurportin 1) from HeLa cell extracts was shown to cross-link specifically to TMG-capped oligonucleotides but not to their m7G-capped counterparts. oup.comnih.gov
Binding and Competition Assays: Fluorescence spectroscopy has been used to quantify the binding affinity of Snurportin 1 for the TMG cap. rcsb.org These studies confirmed a significantly higher affinity for TMG-capped structures compared to m7G-capped ones. Furthermore, competition assays have shown that free TMG cap analogues can effectively inhibit the binding of Snurportin 1 to TMG-capped U1 snRNA, reinforcing the specificity of the interaction. nih.gov The synthesis of novel TMG cap analogues with fluorescent reporters has further enabled the study of these interactions in vitro and in living cells. nih.gov
Cross-linking Mass Spectrometry: To map the interaction surface more broadly, cross-linking studies coupled with mass spectrometry have been employed. This approach identified not only the expected interaction between the TMG-binding domain of Snurportin 1 and the 5' cap but also revealed previously unknown contact sites. These include interactions between Snurportin 1 and the Sm protein core, as well as with stem-loop III of the U1 snRNA. oup.comnih.gov This suggests a larger, composite binding surface on the mature snRNP that contributes to the stable and specific recruitment of the import machinery. oup.comnih.gov
Mechanistic Insights into Methyltransferase Substrate Recognition and Catalysis
The formation of the this compound cap is catalyzed by the highly conserved enzyme Trimethylguanosine Synthase 1 (TGS1). nih.gov Studies on TGS1 have provided a clear picture of its substrate specificity and catalytic mechanism.
TGS1 is a bona fide dimethyltransferase that acts sequentially on the 7-methylguanosine (B147621) (m7G) cap. nih.govuniprot.org A critical requirement for its activity is the prior methylation of the guanine at the N7 position; TGS1 cannot methylate a standard guanosine cap. nih.govresearchgate.net The enzyme then catalyzes two successive methyl transfer reactions from the donor S-adenosyl-L-methionine (AdoMet) to the exocyclic N2 nitrogen of the m7G base, yielding the final m2,2,7G (TMG) cap. nih.govuniprot.org
Crystal structures of the human TGS1 methyltransferase domain bound to its substrate (m7GTP) and the reaction product S-adenosyl-L-homocysteine (AdoHcy) have illuminated the basis of substrate recognition. nih.govnih.gov The structure reveals several key interactions:
A critical pi-cation interaction occurs between the indole (B1671886) ring of a tryptophan residue (Trp766) and the positively charged m7G base. nih.gov
A network of hydrogen bonds and electrostatic interactions between key amino acid residues (including Lys646, Tyr771, and Arg807) and the triphosphate bridge of the cap structure further stabilizes the substrate in the active site. nih.gov
The proposed catalytic mechanism involves an SN2 substitution reaction. researchgate.net The exocyclic N2-amino group is positioned by hydrogen bonds with residues in the active site, including Ser763 and Pro764. This positioning, along with the positive charge on the purine (B94841) ring, facilitates the nucleophilic attack of the N2 atom on the methyl group of AdoMet. After the first methylation, a second AdoMet molecule enters the active site, and the process is repeated on the now monomethylated N2 atom to complete the formation of the TMG cap. researchgate.net
| TGS1 Residue (Human) | Role in Substrate Recognition/Catalysis |
|---|---|
| Trp766 | Essential for m7G base recognition via pi-cation stacking |
| Lys646, Tyr771, Arg807, Lys836 | Form contacts with the cap's triphosphate bridge |
| Ser763, Pro764 | Position the N2-amino group for nucleophilic attack via H-bonds |
| Phe804 | Contributes to a hydrophobic pocket that stabilizes the N2-methyl group |
Methodologies for the Detection and Analysis of N,n,2 O Trimethylguanosine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of modified nucleosides, including m2,2,7G. nih.gov This powerful analytical technique offers high sensitivity and specificity, allowing for both the identification and quantification of m2,2,7G in complex biological samples. shimadzu-webapp.euchromatographyonline.com The general workflow involves the enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer. nih.gov
LC-MS/MS is widely utilized for the qualitative and quantitative profiling of a broad spectrum of modified nucleosides from various RNA types. nih.govcreative-biogene.com For the analysis of m2,2,7G, total RNA or a specific RNA fraction is first purified and then enzymatically digested into single nucleosides. These nucleosides are then separated, typically using reversed-phase high-performance liquid chromatography (HPLC), before being introduced into the mass spectrometer. chromatographyonline.com
The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, which provides a high degree of specificity and sensitivity for the quantification of the target nucleoside. elsevierpure.com This involves monitoring a specific precursor ion to product ion transition for m2,2,7G, allowing for its accurate measurement even in low abundance. nih.gov This quantitative data is essential for understanding the dynamics of m2,2,7G expression under different cellular conditions.
| Parameter | Description | Significance |
|---|---|---|
| Sample Preparation | Enzymatic hydrolysis of RNA to single nucleosides. | Crucial for releasing m2,2,7G for analysis. |
| Chromatographic Separation | Typically reversed-phase HPLC to separate nucleosides. | Resolves m2,2,7G from other nucleosides and contaminants. |
| Mass Spectrometric Detection | Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. | Provides high specificity and sensitivity for accurate quantification. |
| Application | Qualitative identification and quantitative measurement of m2,2,7G in various RNA samples. | Enables the study of m2,2,7G abundance and dynamics. |
While triple quadrupole mass spectrometry is a powerful tool, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides an even greater level of confidence in the identification of modified nucleosides. nih.gov In the context of epitranscriptomics, where over 170 different RNA modifications are known, the potential for misidentification of isomers and mass-analogs is a significant challenge. nih.govnih.gov
HRMS provides highly accurate mass measurements, which can help to distinguish m2,2,7G from other nucleosides with very similar masses. nih.gov This is particularly important in discovery-based or global profiling studies where the identities of all modified nucleosides in a sample are not known beforehand. The high resolution and accuracy of HRMS are critical for the confident annotation of peaks and for building comprehensive maps of the epitranscriptome.
| Feature | Standard LC-MS/MS (Triple Quadrupole) | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |
|---|---|---|
| Primary Application | Targeted quantification of known modified nucleosides. | Global, untargeted profiling and confident identification of modified nucleosides. |
| Mass Resolution | Lower | Higher |
| Mass Accuracy | Lower | Higher |
| Confidence in Identification | Good for targeted analysis. | Very high, reduces ambiguity between isomers and mass-analogs. |
Immunological Detection Methods
Immunological techniques that utilize antibodies specific to m2,2,7G offer a complementary approach to mass spectrometry-based methods. These methods are particularly useful for enriching m2,2,7G-containing RNAs and for visualizing the subcellular localization of this modification.
Antibodies that specifically recognize the m2,2,7G cap have been developed and are commercially available. nih.gov These antibodies can be used in RNA immunoprecipitation (RIP) experiments to selectively isolate and enrich for small nuclear RNAs (snRNAs) and other RNA species that bear the trimethylguanosine cap. researchgate.net Following immunoprecipitation, the enriched RNA can be identified and quantified using techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing.
Furthermore, these antibodies can be employed in immunofluorescence microscopy to visualize the cellular localization of m2,2,7G. This allows for the investigation of the subcellular compartments where m2,2,7G-capped RNAs are concentrated, providing insights into their transport and function.
| Technique | Principle | Application |
|---|---|---|
| RNA Immunoprecipitation (RIP) | Use of anti-m2,2,7G antibodies to capture and enrich for RNAs containing this modification. | Identification and quantification of m2,2,7G-containing RNA species. |
| Immunofluorescence Microscopy | Use of fluorescently labeled anti-m2,2,7G antibodies to visualize the location of the modification within cells. | Determination of the subcellular localization of m2,2,7G-capped RNAs. |
Genetic and Molecular Biology Techniques
Genetic and molecular biology approaches are instrumental in elucidating the function of m2,2,7G by manipulating the enzymes responsible for its synthesis. These techniques allow researchers to study the phenotypic consequences of the absence or reduction of this modification.
The enzyme responsible for the conversion of the 7-methylguanosine (B147621) (m7G) cap to the m2,2,7G cap is Trimethylguanosine Synthase (Tgs1). nih.gov By employing gene editing technologies such as CRISPR-Cas9, the gene encoding Tgs1 can be knocked out or mutated. nih.gov The effect of these genetic perturbations on the levels of m2,2,7G can then be assessed using the analytical techniques described above.
Mutational analysis of the TGS1 gene has been performed to identify key amino acid residues that are essential for its enzymatic activity. nih.govnih.gov By studying the effects of these mutations, researchers can gain a deeper understanding of the catalytic mechanism of Tgs1 and the functional importance of the m2,2,7G cap in processes such as pre-mRNA splicing. nih.gov
| Technique | Description | Purpose |
|---|---|---|
| Gene Editing (e.g., CRISPR-Cas9) | Targeted disruption or modification of the TGS1 gene. | To create cell lines or organisms lacking or with reduced levels of m2,2,7G for functional studies. |
| Mutational Analysis | Introduction of specific mutations into the TGS1 gene. | To identify critical residues for Tgs1 enzyme activity and to study the structure-function relationship. |
RNA Transfection and In Vivo Functional Assays
To elucidate the biological significance of this compound, researchers can employ RNA transfection techniques coupled with in vivo functional assays. This approach involves introducing synthetic RNA molecules, either containing or lacking the specific modification, into cultured cells to observe its impact on cellular processes.
The general workflow begins with the chemical or enzymatic synthesis of an RNA molecule of interest (e.g., a specific tRNA or a reporter mRNA) with this compound incorporated at a defined position. This modified RNA, along with a corresponding unmodified control, is then introduced into a suitable host cell line. For a modification found in archaea, this could be the native organism or a more tractable model system. Delivery into the cell cytoplasm is typically achieved using transfection reagents, such as lipid-based carriers, or by packaging the RNA into structures like RNA-DNA hybrid origamis. biosyn.comaalto.fi
Once inside the cell, the functional consequences of the modification can be assessed through various assays:
RNA Stability: The half-life of the transfected RNA can be measured over time using methods like quantitative PCR (qPCR) to determine if the modification protects the RNA from degradation by cellular nucleases.
Protein Translation Efficiency: If the modification is within a messenger RNA (mRNA), its effect on protein synthesis can be quantified. nih.gov This is often done using reporter constructs, such as those encoding fluorescent proteins like GFP, where changes in fluorescence intensity reflect alterations in translation efficiency. nih.gov
RNA Localization: The subcellular location of the transfected RNA can be monitored to see if the modification acts as a signal for nuclear import or export, similar to the role of the 2,2,7-trimethylguanosine (TMG) cap on small nuclear RNAs (snRNAs). biosyn.com
Cellular Phenotype: Assays can measure broader physiological effects, such as changes in cell proliferation or stress response, which may be influenced by the modification's role in fine-tuning gene expression. nih.gov
Table 1: Overview of Potential Functional Assays for this compound
| Assay Type | Methodology | Experimental System | Potential Readout |
| RNA Stability Assay | Transfection of modified and unmodified RNA followed by measurement of RNA levels over time via RT-qPCR. | S. acidocalclarius cells or appropriate model organism. | Determination of RNA half-life. |
| Translation Efficiency Assay | Transfection of reporter mRNA (e.g., encoding a fluorescent protein) with and without the modification. | In vitro translation system or cultured cells. | Quantification of protein output via fluorescence or western blotting. nih.govnih.gov |
| Subcellular Localization | Transfection of fluorescently labeled RNA containing the modification. | Cultured cells (e.g., HeLa). biosyn.com | Imaging of RNA location via fluorescence microscopy. |
| Splicing Assay | For modifications in spliceosomal RNAs, transfection into cells and analysis of splicing patterns of a reporter gene. | Mammalian cell lines. biosyn.com | Changes in splice variants measured by RT-PCR. |
Advanced Techniques for Site-Specific Analysis of this compound
Identifying the precise location of this compound within an RNA sequence is critical for understanding its function. This requires highly sensitive and specific analytical techniques capable of distinguishing it from other nucleosides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the most definitive method for the identification and quantification of RNA modifications. chemrxiv.org The process involves the enzymatic digestion of total RNA into individual ribonucleosides. These nucleosides are then separated using high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. This compound will have a unique mass-to-charge ratio, allowing it to be distinguished from canonical guanosine (B1672433) and other methylated forms. Tandem mass spectrometry (MS/MS) is then used to fragment the isolated molecule and produce a characteristic fragmentation pattern, which serves as a definitive confirmation of its chemical structure. nih.govnih.gov
While mass spectrometry confirms the presence and quantity of the modification, next-generation sequencing (NGS)-based methods are required to map its location across the transcriptome. No single method currently exists for this compound, but techniques developed for its constituent modifications could be adapted.
Reverse Transcription Signature Analysis: The N,N-dimethylation on the guanine (B1146940) base can impede the reverse transcriptase enzyme used in sequencing library preparation, causing it to pause or terminate. yorku.ca This creates a "stop" signal in the sequencing data that can pinpoint the modification's location. However, the presence of the 2'-O-methyl group may alter this behavior, requiring careful optimization.
Enzyme-Based Mapping: Methods like NJU-seq, developed for 2'-O-methylation, utilize an RNase that is sensitive to this modification. nih.gov Cleavage patterns are altered at modified sites, and this difference can be detected through sequencing. A similar enzymatic approach could potentially be developed to specifically recognize the unique combination of modifications in this compound.
Chemical Derivatization Sequencing: Techniques such as PhOxi-Seq use photoredox catalysis to selectively oxidize N2-methylated guanosines, converting them into products that induce specific mutations (e.g., G-to-C transversions) during reverse transcription. yorku.cachemrxiv.org This creates a distinct "mutational signature" at the modification site that is read by the sequencer. This chemical approach could potentially be refined to be specific for the trimethylated form, enabling its precise mapping at single-nucleotide resolution.
Table 2: Comparison of Advanced Analytical Techniques for this compound
| Technique | Principle | Information Provided | Advantages/Limitations for this compound |
| LC-MS/MS | Separation of digested nucleosides by chromatography followed by mass-based detection and fragmentation. chemrxiv.org | Unambiguous identification and absolute quantification. | Advantage: Gold standard for structural confirmation. Limitation: Does not provide sequence context (location). |
| Reverse Transcription Stop | N,N-dimethylation stalls reverse transcriptase during cDNA synthesis. yorku.ca | Site-specific localization. | Advantage: Direct mapping. Limitation: Efficiency of the "stop" may be variable and influenced by the 2'-O-methyl group. |
| Enzyme-Based Sequencing | Use of an enzyme that specifically cleaves or binds at/near the modified site. nih.gov | Site-specific localization. | Advantage: High specificity if a suitable enzyme can be found. Limitation: Requires discovery or engineering of a specific enzyme. |
| Chemical Labeling Sequencing (e.g., PhOxi-Seq) | Chemical conversion of the modified base into a product that causes a specific mutation during reverse transcription. yorku.cachemrxiv.org | Site-specific localization and potential for quantification. | Advantage: High sensitivity and single-nucleotide resolution. Limitation: Requires optimization to ensure selective reaction with the trimethylated nucleoside. |
N,n,2 O Trimethylguanosine in Health and Disease
Dysregulation of N,N,2'-O-Trimethylguanosine Modifications in Pathological Conditions
General Implications in RNA Modopathies, including Neurodevelopmental Disorders and Cancers
The precise modification of RNA molecules is crucial for their function and, consequently, for cellular homeostasis. Aberrations in these modifications, collectively termed "RNA modopathies," are increasingly linked to a spectrum of human diseases. The this compound (TMG) cap, a hallmark of small nuclear RNAs (snRNAs) and other non-coding RNAs, plays a critical role in RNA metabolism. The dysregulation of TMG cap synthesis, primarily through the enzyme Trimethylguanosine Synthase 1 (TGS1), has significant implications in various pathological conditions, including neurodevelopmental disorders and cancers.
In the context of neurodevelopmental disorders, the functional integrity of the spliceosome, which is dependent on TMG-capped snRNAs, is paramount for the correct processing of pre-mRNAs encoding proteins essential for neuronal development and function. Loss of TGS1 in various model organisms, including Caenorhabditis elegans, Drosophila melanogaster, and Danio rerio, results in neurological phenotypes that bear a resemblance to those caused by a deficiency in the Survival Motor Neuron (SMN) protein. nih.gov The SMN protein is critically involved in the biogenesis of snRNPs, and its deficiency is the cause of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. nih.gov Notably, TGS1 has been shown to physically interact with the SMN complex, and overexpression of human TGS1 can ameliorate the neurological phenotypes associated with SMN deficiency in animal models. nih.govresearchgate.net This suggests a functional interplay between TGS1-mediated TMG capping and the SMN complex in maintaining neuronal health, and that disruptions in this process can contribute to neurodegeneration. nih.gov
In the realm of oncology, the role of TGS1 and TMG-capped RNAs is emerging as a significant factor in cancer pathogenesis. Recent studies have demonstrated that TGS1 is necessary for the anchorage-independent growth of canine sarcomas, a key characteristic of malignant cells. nih.gov The inhibition of TGS1 was found to curtail the recovery of sarcoma cells from mTOR inhibition, a major pathway regulating cell growth and proliferation. nih.gov Furthermore, RNA immunoprecipitation studies have identified that the mRNAs of genes involved in cancer progression, such as TGS1 itself, DHX9, and JUND, are TMG-capped in neoplastic cells. nih.gov This indicates a potential feed-forward mechanism where TGS1 promotes its own expression and that of other oncogenes through a specialized translation initiation pathway that is independent of the canonical eIF4E-dependent mechanism. nih.gov The therapeutic targeting of TGS1 activity is therefore being explored as a promising avenue for cancer treatment. nih.gov
| Pathological Condition | Implication of Dysregulated this compound Modification | Key Findings |
| Neurodevelopmental Disorders | Impaired snRNP biogenesis and function, leading to defective pre-mRNA splicing of neuronal genes. | Loss of TGS1 results in neurological phenotypes similar to Spinal Muscular Atrophy (SMA). nih.gov TGS1 functionally interacts with the SMN protein. nih.govnih.govresearchgate.net |
| Cancers | Promotion of anchorage-independent growth and specialized translation of oncogenic mRNAs. | TGS1 is essential for the growth of canine sarcomas. nih.gov TMG-capped mRNAs of oncogenes are found in cancer cells. nih.gov |
Specific Links to Telomere Dysregulation and Disease
Telomeres, the protective caps (B75204) at the ends of chromosomes, are fundamental for genomic stability. The maintenance of telomere length is primarily carried out by the enzyme telomerase, a reverse transcriptase that utilizes an RNA template, the human telomerase RNA (hTR). The biogenesis and function of hTR are tightly regulated, and dysregulation of this process is a hallmark of aging and several diseases, including a group of disorders known as telomere biology disorders (TBDs) or telomeropathies. uniroma1.itnih.gov
The this compound cap, synthesized by TGS1, plays a crucial, albeit complex, role in regulating telomerase activity. TGS1-mediated hypermethylation of the 5' cap of hTR influences its stability, intracellular localization, and assembly into a functional telomerase complex. nih.govnih.gov It has been demonstrated that the depletion of TGS1 leads to an increase in the levels of mature hTR, resulting in elevated telomerase activity and subsequent telomere elongation in human cells. nih.govnih.gov This suggests that TGS1 and the TMG cap act as negative regulators of telomerase function. nih.gov
This negative regulatory role has profound implications for telomere biology disorders, which are often caused by mutations in genes that lead to reduced telomerase activity and critically short telomeres. uniroma1.ittemple.edu Conditions such as Dyskeratosis Congenita (DC), aplastic anemia, and idiopathic pulmonary fibrosis are characterized by the progressive degeneration of tissues with high cellular turnover due to the exhaustion of stem cell proliferative capacity. uniroma1.ittemple.edu The discovery that inhibiting TGS1 can boost telomerase activity and lengthen telomeres has opened up new therapeutic avenues for these debilitating diseases. uniroma1.itscienceopen.com
| Disease | Link to this compound Dysregulation | Consequence of Dysregulation |
| Telomere Biology Disorders (e.g., Dyskeratosis Congenita) | TGS1-mediated TMG capping of hTR negatively regulates telomerase activity. nih.govnih.gov | Reduced telomerase function leads to premature telomere shortening and stem cell failure. uniroma1.ittemple.edu |
This compound as a Potential Target for Therapeutic Intervention
Strategies for Modulating this compound Synthesis or Recognition
Given the pivotal role of the TMG cap in various cellular processes and its implication in disease, the modulation of its synthesis and recognition presents a promising therapeutic strategy. The primary target for modulating TMG synthesis is the enzyme TGS1.
One of the most direct strategies is the pharmacological inhibition of TGS1's methyltransferase activity. The S-adenosylmethionine (SAM) analog, sinefungin (B1681681), has been identified as a potent inhibitor of TGS1. uniroma1.ittemple.eduscienceopen.com By competing with the methyl donor SAM, sinefungin effectively blocks the hypermethylation of the monomethylguanosine cap, thereby preventing the formation of the TMG cap. uniroma1.it Treatment with sinefungin has been shown to increase hTR levels and promote telomere lengthening in various cell types, holding promise for the treatment of telomere biology disorders. temple.eduscienceopen.com
Another approach involves the use of small interfering RNAs (siRNAs) to specifically downregulate the expression of the TGS1 gene. This genetic approach has been successfully employed in preclinical studies to demonstrate the role of TGS1 in cancer cell proliferation and has shown that reducing TGS1 levels can inhibit the anchorage-independent growth of sarcoma cells. nih.gov
| Therapeutic Strategy | Mechanism of Action | Potential Application |
| Pharmacological Inhibition (e.g., Sinefungin) | Competitive inhibition of TGS1 methyltransferase activity. uniroma1.itscienceopen.com | Treatment of telomere biology disorders by increasing telomerase activity. uniroma1.ittemple.eduscienceopen.com |
| Gene Silencing (e.g., siRNA) | Downregulation of TGS1 gene expression. | Cancer therapy by inhibiting the growth of malignant cells. nih.gov |
Applications in Antisense Oligonucleotide (ASO) Design and Delivery for Splice Correction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid molecules designed to bind to specific RNA sequences and modulate gene expression. One of the key applications of ASOs is in the correction of aberrant pre-mRNA splicing, a common cause of genetic disorders. The spliceosome, which carries out the splicing process, is composed of snRNPs that contain TMG-capped snRNAs. The TMG cap is crucial for the proper function and nuclear localization of these snRNPs.
While ASOs themselves are not typically capped with TMG for splice correction, the understanding of the TMG cap's role in splicing is critical for the design and efficacy of splice-switching ASOs. These ASOs are designed to bind to specific sequences within a pre-mRNA, thereby blocking the access of splicing factors and redirecting the splicing machinery to produce a correct, functional mRNA. The efficiency of this process is inherently linked to the functionality of the spliceosome.
Furthermore, the TMG cap has been explored as a nuclear localization signal (NLS) for the delivery of therapeutic oligonucleotides. By attaching a TMG cap analog to an ASO, it is possible to enhance its nuclear uptake, where the splicing machinery resides. rsc.org This strategy could increase the potency of splice-correcting ASOs, particularly for neurological disorders where efficient delivery to the central nervous system is a major challenge. The development of clickable TMG cap analogs that can be easily conjugated to biomolecules is an active area of research aimed at improving the therapeutic potential of ASOs. rsc.org
Chemically modified ASOs, such as those with 2'-O-Methyl (2'OMe) or Locked Nucleic Acid (LNA) modifications, are often used to increase their stability and binding affinity. nih.govnih.gov The combination of these chemical modifications with a potential TMG-cap for enhanced nuclear delivery could represent a powerful approach for the treatment of a wide range of genetic diseases caused by splicing defects, including certain forms of spinal muscular atrophy. nih.govnih.gov
Future Directions and Unanswered Questions in this compound Research
Despite significant advances in understanding the role of this compound, several key questions remain unanswered, paving the way for future research.
A primary area for future investigation is the full extent of the "TMG-ome" – the complete set of RNA species that are modified with a TMG cap. While snRNAs and snoRNAs are well-established targets, the identification of TMG-capped mRNAs in cancer cells suggests that this modification may be more widespread and have broader regulatory functions than previously appreciated. nih.gov High-throughput sequencing and mass spectrometry-based approaches will be instrumental in identifying novel TMG-capped RNAs and elucidating their roles in health and disease.
The precise molecular mechanisms by which TGS1 and the TMG cap contribute to neurodevelopmental disorders warrant further investigation. While the link to snRNA maturation and splicing is clear, it is possible that TGS1 has other, as-yet-unidentified functions in the nervous system. nih.gov Understanding these functions could reveal new therapeutic targets for a range of neurological conditions.
In the context of cancer, a crucial unanswered question is the prevalence of TMG-capped mRNAs across different tumor types and their specific roles in driving malignancy. Identifying the full repertoire of TMG-capped oncogenic transcripts could lead to the development of more targeted and effective cancer therapies. nih.gov Furthermore, the potential for TGS1 inhibitors to be used in combination with other anticancer drugs, such as mTOR inhibitors, is a promising area for future clinical investigation. nih.gov
The development of more specific and potent inhibitors of TGS1 is another important future direction. While sinefungin has proven to be a valuable research tool, its broader pharmacological properties may limit its clinical utility. uniroma1.itscienceopen.com The design of novel small molecules that selectively target the active site of TGS1 could lead to safer and more effective treatments for telomere biology disorders and certain cancers.
Finally, the long-term consequences of modulating TMG cap synthesis need to be carefully evaluated. While increasing telomerase activity may be beneficial for telomeropathies, it could also potentially increase the risk of cancer. nih.gov Therefore, a thorough understanding of the delicate balance of TGS1 activity and TMG cap levels in different tissues and at different developmental stages is essential for the safe and effective translation of these findings into clinical practice. The future of RNA research promises to unveil more about the intricate roles of modifications like this compound in the complex tapestry of life and disease. bccresearch.com
Q & A
Q. What synthetic strategies are commonly employed to prepare N,N,2'-O-trimethylguanosine, and how can researchers optimize regioselectivity?
this compound is synthesized through sequential protection and functionalization of guanosine. Key steps include:
- 5′-OH protection : Use of 4,4′-dimethoxytrityl (DMT) chloride under anhydrous pyridine to block the 5′-hydroxyl group .
- N2 methylation : Reaction with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaOMe/MeOH) to introduce N,N-dimethyl groups .
- 2′-O-methylation : Selective methylation at the 2′-OH using methyl triflate or similar reagents, often requiring silyl protection of other reactive sites .
- Deprotection : Cleavage of protecting groups (e.g., DMT with acetic acid or TBAF for silyl groups) .
Optimization : Monitor reaction progress via TLC or HPLC. Regioselectivity is improved by steric hindrance (e.g., bulky silyl groups) and sequential addition of methylating agents .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- HRMS : Confirm molecular weight (e.g., observed [M+Na⁺] at m/z 750.2594 vs. calculated 750.2568 for related guanosine derivatives) .
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., ribose 2′-O-methyl signal at ~58 ppm, N-methyl protons at ~3.0 ppm) .
- LC-MS/MS : Use precursor ion m/z 326.1 and product ion m/z 180 for identification, but note that isomers (e.g., N²,N² vs. N²,7-trimethyl) require retention time differentiation .
Q. What functional roles does this compound play in RNA structure and modification?
This modification stabilizes RNA tertiary interactions (e.g., in tRNA or rRNA) by enhancing base stacking and hydrophobic interactions. The 2′-O-methyl group confers nuclease resistance, while N,N-dimethylation may alter hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve misidentification of this compound isomers in LC-MS/MS analyses?
Isomers (e.g., N²,N² vs. N²,7-trimethylguanosine) share identical molecular formulas (C₁₃H₁₉N₅O₅) and MS/MS fragments (m/z 180), leading to ambiguous identification . Mitigation strategies include:
- Chromatographic separation : Optimize gradient elution on reverse-phase columns (e.g., C18) to distinguish retention times.
- Ion mobility spectrometry : Differentiate isomers via collision cross-section (CCS) values.
- Synthetic standards : Use isotopically labeled analogs as internal references .
Q. What experimental designs are effective for probing the biochemical activity of this compound in RNA-protein interactions?
- Chemical crosslinking : Incorporate photoactivatable groups (e.g., aryl azide) into the nucleoside to capture RNA-protein adducts .
- Fluorescent labeling : Attach probes (e.g., anthraniloyl) to the 2′-O-methyl group for real-time binding assays .
- Ribozyme assays : Test catalytic activity in modified ribozymes to assess structural/functional impacts .
Q. How can researchers address challenges in synthesizing this compound with high purity for in vivo studies?
- Phosphoramidite chemistry : Use 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite intermediates for solid-phase synthesis of modified oligonucleotides .
- HPLC purification : Employ ion-pairing chromatography (e.g., triethylammonium acetate buffer) to separate methylated byproducts .
- QC validation : Verify purity (>95% via HPLC) and confirm methylation sites via enzymatic digestion (e.g., RNase T1) coupled with MS .
Data Contradictions and Methodological Considerations
- Synthetic yields : Reported yields for guanosine derivatives vary (e.g., 50–80%) depending on protecting group strategies; reproducibility requires strict anhydrous conditions .
- Isomer interference : Mass-analog co-elution in LC-MS/MS complicates quantification; cross-validate with orthogonal methods (e.g., NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
